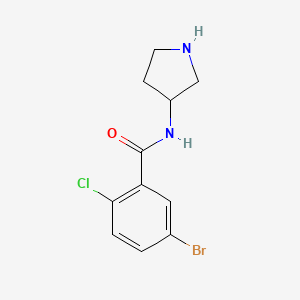

5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide

CAS No.:

Cat. No.: VC13393514

Molecular Formula: C11H12BrClN2O

Molecular Weight: 303.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrClN2O |

|---|---|

| Molecular Weight | 303.58 g/mol |

| IUPAC Name | 5-bromo-2-chloro-N-pyrrolidin-3-ylbenzamide |

| Standard InChI | InChI=1S/C11H12BrClN2O/c12-7-1-2-10(13)9(5-7)11(16)15-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6H2,(H,15,16) |

| Standard InChI Key | BODZVKJPOAKASY-UHFFFAOYSA-N |

| SMILES | C1CNCC1NC(=O)C2=C(C=CC(=C2)Br)Cl |

| Canonical SMILES | C1CNCC1NC(=O)C2=C(C=CC(=C2)Br)Cl |

Introduction

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of 5-bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide typically involves multi-step reactions:

-

Halogenation: Bromination and chlorination of benzamide precursors introduce halogen atoms at specific positions. For example, 2-chlorobenzamide may undergo bromination using bromosuccinimide (NBS) under radical conditions to yield 5-bromo-2-chlorobenzamide .

-

Pyrrolidine Introduction: The pyrrolidine moiety is introduced via nucleophilic substitution or coupling reactions. A common method involves reacting 5-bromo-2-chlorobenzoyl chloride with 3-aminopyrrolidine in the presence of a base such as potassium carbonate () in dimethylformamide (DMF) at elevated temperatures (80–120°C) .

Key Reaction Conditions:

Physicochemical Properties

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but low solubility in water .

-

Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments .

Biological Activity and Applications

Mechanistic Insights

The compound’s biological activity is attributed to its ability to interact with molecular targets such as enzymes and receptors. The halogen atoms enhance binding affinity, while the pyrrolidine moiety contributes to membrane permeability. Key findings include:

-

Noradrenaline Reuptake Inhibition: Structural analogs (e.g., ) exhibit potent inhibition of noradrenaline reuptake (IC: 50–200 nM) with selectivity over serotonin and dopamine transporters .

-

Kinase Modulation: Bromo-chloro benzamides show inhibitory activity against PI3Kα (IC: 0.15–1.12 μM) and tropomyosin receptor kinases (TRKs), suggesting potential in cancer therapy .

Pharmacological Profiling

| Parameter | Value | Source |

|---|---|---|

| Metabolic Stability (HLM) | : 45.1 min | |

| CYP Inhibition (CYP3A4) | 42.6% inhibition at 10 μM | |

| Plasma Protein Binding | 85–90% |

Structure-Activity Relationship (SAR)

Substitutions at the benzamide core significantly influence activity:

-

Halogen Effects: Bromine at C5 enhances hydrophobic interactions with target proteins, while chlorine at C2 improves metabolic stability .

-

Pyrrolidine Modifications: (3S)-pyrrolidin-3-yl analogs exhibit superior CNS penetration compared to racemic mixtures .

Comparative Activity of Analogues:

| Compound | Target | IC |

|---|---|---|

| 5-Bromo-2-chloro derivative | PI3Kα | 0.15 μM |

| 2-Chloro-5-bromopyridine | TRKA | 56 nM |

| N-(3S-pyrrolidinyl) analog | Noradrenaline transporter | 50 nM |

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume